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Compound of Interest

Compound Name: 2-Acetyl-4-methylthiophene

Cat. No.: B079172 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a
Substituted Thiophene
In the landscape of heterocyclic chemistry, thiophene and its derivatives stand out as privileged

structures, integral to advancements in medicinal chemistry and materials science. Among

these, 2-acetyl-4-methylthiophene (IUPAC Name: 1-(4-methylthiophen-2-yl)ethanone)

emerges as a particularly valuable building block. Its unique substitution pattern—an activating

methyl group and a versatile acetyl moiety on the thiophene ring—offers a nuanced reactivity

profile that can be strategically exploited in complex molecular syntheses. This guide provides

a comprehensive exploration of 2-acetyl-4-methylthiophene, from its fundamental properties

and synthesis to its diverse reactivity and applications, offering field-proven insights for

professionals in drug discovery and materials research.

Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's intrinsic properties is paramount for its effective

utilization in synthesis. The physical and spectroscopic data for 2-acetyl-4-methylthiophene
are summarized below, providing a baseline for its identification and manipulation.
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Property Value Reference(s)

CAS Number 13679-73-7 [1]

Molecular Formula C₇H₈OS [2]

Molecular Weight 140.20 g/mol [2]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 108-109 °C (lit.) [2]

Density 1.224 g/mL at 25 °C (lit.) [2]

Refractive Index (n20/D) 1.5600 (lit.) [2]

Spectroscopic Characterization:

The structural elucidation of 2-acetyl-4-methylthiophene and its derivatives relies on a

combination of spectroscopic techniques. Below are the key spectral features:

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic

protons on the thiophene ring and the methyl groups. The chemical shifts and coupling

constants are indicative of the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing

characteristic peaks for the carbonyl carbon, the aromatic carbons of the thiophene ring, and

the methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band

corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of

1660-1680 cm⁻¹. Other characteristic peaks include C-H stretching of the aromatic ring and

methyl groups, and C-S stretching of the thiophene ring.[3]

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent

molecular ion peak (M⁺) at m/z 140. The fragmentation pattern is characterized by the loss

of a methyl radical (M⁺ - 15) to form a stable acylium ion, and the subsequent loss of carbon

monoxide (M⁺ - 15 - 28).[4]
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Synthesis of 2-Acetyl-4-methylthiophene: A Focus
on Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of 2-acetyl-4-methylthiophene
is the Friedel-Crafts acylation of 3-methylthiophene. This electrophilic aromatic substitution

reaction offers a reliable route to the desired product, with regioselectivity being a key

consideration.

Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion

from an acylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a Lewis

acid catalyst.[5] The thiophene ring, being electron-rich, acts as a nucleophile, attacking the

acylium ion.

The regiochemical outcome of this reaction on 3-methylthiophene is governed by the directing

effects of the methyl group and the inherent reactivity of the thiophene ring. The sulfur atom in

the thiophene ring can stabilize an adjacent positive charge through resonance, making the α-

positions (C2 and C5) more susceptible to electrophilic attack than the β-positions (C3 and C4).

The methyl group at the 3-position is an activating, ortho-, para-director. In this case, the

directing effects of the sulfur atom and the methyl group are synergistic, strongly favoring

acylation at the C2 position. Attack at the C5 position is also possible but is generally observed

as a minor product.

Friedel-Crafts acylation of 3-methylthiophene.

Experimental Protocol: Synthesis via Friedel-Crafts
Acylation
This protocol provides a robust method for the laboratory-scale synthesis of 2-acetyl-4-
methylthiophene.

Materials:

3-Methylthiophene

Acetic anhydride
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Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen

or argon), add anhydrous aluminum chloride (1.1 equivalents).

Solvent Addition: Add anhydrous dichloromethane to the flask and cool the resulting

suspension to 0 °C using an ice-water bath.

Acylating Agent Addition: Slowly add acetic anhydride (1.1 equivalents) dropwise to the

stirred suspension while maintaining the temperature at 0 °C.

Substrate Addition: After the addition of acetic anhydride is complete, add a solution of 3-

methylthiophene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes,

ensuring the temperature remains at 0 °C.

Reaction: Upon completion of the addition, remove the ice bath and allow the reaction

mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker

containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a

separatory funnel and separate the organic layer.

Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 50 mL).

Combine the organic layers and wash sequentially with saturated sodium bicarbonate
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solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by vacuum distillation to afford 2-acetyl-4-
methylthiophene as a colorless to pale yellow liquid.

The Synthetic Utility of 2-Acetyl-4-methylthiophene
The presence of both an acetyl group and a substituted thiophene ring makes 2-acetyl-4-
methylthiophene a versatile precursor for a wide range of chemical transformations.

Reactions at the Acetyl Group
The carbonyl group of 2-acetyl-4-methylthiophene undergoes a variety of characteristic

reactions:

Oxidation: The acetyl group can be oxidized to a carboxylic acid (4-methylthiophene-2-

carboxylic acid) using strong oxidizing agents.

Reduction: The carbonyl can be reduced to a secondary alcohol (1-(4-methylthiophen-2-

yl)ethanol) using reducing agents like sodium borohydride (NaBH₄). Further reduction to the

corresponding ethyl group (2-ethyl-4-methylthiophene) can be achieved through methods

like the Wolff-Kishner or Clemmensen reduction.

Willgerodt-Kindler Reaction: This reaction allows for the conversion of the acetyl group into a

thioamide, which can then be hydrolyzed to the corresponding carboxylic acid with a

rearranged carbon skeleton.[6][7][8] This provides a route to 2-(4-methylthiophen-2-yl)acetic

acid derivatives.

Reactions on the Thiophene Ring
The thiophene ring can undergo further electrophilic substitution, with the regioselectivity

influenced by the existing acetyl and methyl groups. The acetyl group is a deactivating meta-

director, while the methyl group is an activating ortho-, para-director. The C5 position is the

most activated site for further electrophilic substitution.
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Halogenation: Bromination, for instance with N-bromosuccinimide (NBS), will preferentially

occur at the C5 position to yield 2-acetyl-5-bromo-4-methylthiophene.

Building Block for Fused Heterocycles: The Gewald
Reaction
2-Acetyl-4-methylthiophene serves as an excellent ketone component in the Gewald

reaction, a multicomponent reaction that provides access to highly substituted 2-

aminothiophenes.[9][10][11] These products are valuable intermediates in medicinal chemistry.

Gewald reaction using 2-acetyl-4-methylthiophene.

Applications in Drug Discovery and Medicinal
Chemistry
Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals due to their

ability to act as bioisosteres of benzene rings and their favorable pharmacokinetic properties.

[12] 2-Acetyl-4-methylthiophene and its derivatives are key intermediates in the synthesis of

various biologically active molecules.

Anti-inflammatory Agents: The thiophene nucleus is a common scaffold in the design of non-

steroidal anti-inflammatory drugs (NSAIDs).[13] Chalcones derived from the condensation of

2-acetylthiophene with various aromatic aldehydes have shown promising anti-inflammatory

activity.[14][15] The 4-methyl substituent can be used to fine-tune the lipophilicity and

metabolic stability of these compounds.

Antimicrobial and Anticancer Agents: The 2-aminothiophenes synthesized via the Gewald

reaction from 2-acetyl-4-methylthiophene are versatile precursors for the synthesis of

fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which have demonstrated a

broad spectrum of biological activities, including antimicrobial and anticancer properties.

Applications in Materials Science
The electron-rich nature of the thiophene ring makes it an attractive component for organic

electronic materials. Thiophene-based oligomers and polymers are widely investigated for their

semiconducting properties.
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Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are utilized as building blocks

for emissive and charge-transport materials in OLEDs.[16][17][18] The acetyl and methyl

groups on the 2-acetyl-4-methylthiophene scaffold can be further functionalized to tune the

electronic properties, solubility, and morphology of the resulting materials, thereby

influencing the performance of the OLED device.

Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs): The ability to

create extended π-conjugated systems from thiophene-based building blocks is crucial for

the development of high-performance organic semiconductors for OFETs and OPVs. 2-
Acetyl-4-methylthiophene can serve as a starting point for the synthesis of more complex,

conjugated molecules with tailored electronic and optical properties.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-
acetyl-4-methylthiophene.

Hazards: It is harmful if swallowed and may cause an allergic skin reaction and serious eye

irritation.[1]

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors

and contact with skin and eyes.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.

Conclusion
2-Acetyl-4-methylthiophene is a highly valuable and versatile heterocyclic building block with

significant potential in both medicinal chemistry and materials science. Its well-defined

synthesis, coupled with the diverse reactivity of its functional groups, provides a robust platform

for the creation of complex molecular architectures. For researchers and drug development

professionals, a deep understanding of the chemistry of this scaffold opens up new avenues for

the design and synthesis of novel therapeutic agents and advanced materials. The insights and

protocols provided in this guide serve as a foundation for harnessing the full potential of this

remarkable compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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